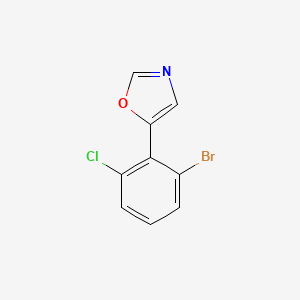

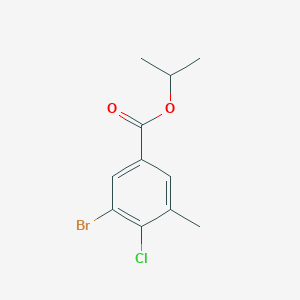

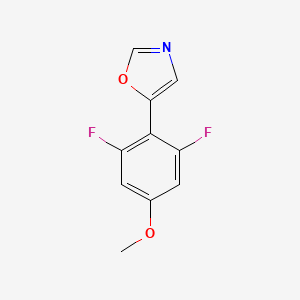

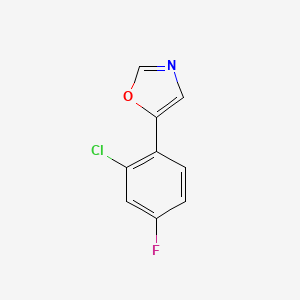

5-(2-Chloro-4-fluorophenyl)-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide involves nucleophilic substitution of bromo derivatives with various substituted thiophenols . Another method involves reacting 2-chloro-4-fluorophenol with ethyl chlorocarbonate in an aqueous solvent .Scientific Research Applications

5-(2-Chloro-4-fluorophenyl)-oxazole has been widely studied in the scientific research community due to its potential applications in the synthesis of various pharmaceuticals and agrochemicals. It has been used in the synthesis of several compounds, including the anti-inflammatory drug celecoxib, the anticonvulsant lamotrigine, and the antifungal agent terbinafine. Additionally, it has been used in the synthesis of a variety of other compounds, such as the anti-cancer agent doxorubicin and the anti-bacterial agent ampicillin.

Mechanism of Action

Target of Action

The primary target of 5-(2-Chloro-4-fluorophenyl)-oxazole is the Toll-Like Receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .

Mode of Action

This compound, also known as CLI-095, is a small-molecule inhibitor of TLR4 signaling. It acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, CLI-095 attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .

Result of Action

The inhibition of TLR4 signaling by this compound can lead to a reduction in the production of pro-inflammatory cytokines and chemokines . This can potentially reduce inflammatory responses in various disease models .

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Chloro-4-fluorophenyl)-oxazole in the laboratory include its relatively low cost and its availability from most chemical suppliers. Additionally, it is relatively easy to synthesize and can be stored for extended periods of time without significant degradation. The main limitation of using this compound in the laboratory is its potential to cause skin and eye irritation, and it should therefore be handled with caution.

Future Directions

There are several potential future directions for research into 5-(2-Chloro-4-fluorophenyl)-oxazole. These include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research into its safety and toxicity profile is needed in order to ensure its safe use in the laboratory. Finally, further studies into its potential as a catalyst in the synthesis of various compounds could lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of 5-(2-Chloro-4-fluorophenyl)-oxazole is usually achieved through a two-step process. First, a chloroformate ester is formed by reacting 2-chloro-4-fluorobenzaldehyde with a base, such as sodium carbonate. This is then followed by a condensation reaction with an amine, such as piperidine, to form the oxazole.

properties

IUPAC Name |

5-(2-chloro-4-fluorophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-8-3-6(11)1-2-7(8)9-4-12-5-13-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBSWTSHTDAPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.